colistin A sulfomethate sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Colistin A sulfomethate sodium is synthesized by reacting colistin with formaldehyde and sodium bisulfite . The primary amino groups of colistin are converted into aminomethanesulfonic acid sodium salts through this reaction . The reaction conditions typically involve:
Formaldehyde: Acts as a methylating agent.
Sodium bisulfite: Provides the sulfonate group.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Bacillus polymyxa to produce colistin, followed by chemical modification using formaldehyde and sodium bisulfite . The process includes:
Fermentation: Culturing Bacillus polymyxa under controlled conditions to produce colistin.
Chemical Modification: Reacting the produced colistin with formaldehyde and sodium bisulfite to form this compound.
Purification: Using techniques such as crystallization and filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Colistin A sulfomethate sodium undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to colistin in aqueous solutions.
Oxidation: Reacts with oxidizing agents, leading to degradation.
Substitution: Amino groups can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in physiological conditions (pH 7.4, 37°C).
Oxidation: Involves oxidizing agents like hydrogen peroxide.
Substitution: Can involve reagents like acyl chlorides for acylation reactions.
Major Products Formed
Hydrolysis: Produces colistin, the active antibiotic form.
Oxidation: Leads to various degradation products.
Substitution: Forms derivatives with modified amino groups.
Scientific Research Applications
Colistin A sulfomethate sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of polymyxin antibiotics.
Biology: Investigated for its interactions with bacterial cell membranes and resistance mechanisms.
Medicine: Employed in the treatment of infections caused by multidrug-resistant Gram-negative bacteria
Industry: Utilized in the development of new formulations and delivery systems for antibiotics.
Mechanism of Action
Colistin A sulfomethate sodium exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent with both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This interaction leads to cell lysis and death. The molecular targets include lipopolysaccharides in the outer membrane of Gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with similar antibacterial activity but different toxicity profiles.
Colistin sulfate: The sulfate form of colistin, used for different clinical applications.
Uniqueness
Colistin A sulfomethate sodium is unique due to its prodrug nature, which allows for reduced toxicity and improved pharmacokinetics compared to colistin sulfate . It is specifically designed to be converted to colistin in the body, providing targeted antibacterial activity with fewer side effects .
Properties
Molecular Formula |
C58H105N16Na5O28S5 |
---|---|
Molecular Weight |
1749.8 g/mol |
IUPAC Name |
pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6R)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |
InChI |
InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,47+,48+;;;;;/m1...../s1 |
InChI Key |
IQWHCHZFYPIVRV-VLLYEMIKSA-I |
Isomeric SMILES |
CC[C@@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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